4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, one method involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with other reagents .Scientific Research Applications
1. Synthesis Mechanism Study
- Application Summary: The compound was used in a study to understand its synthesis mechanism. The study used Fourier transform infrared (FT-IR) spectroscopy for in-line monitoring of the synthesis process .
- Methods of Application: The obtained data matrix of IR was analyzed by a well-known chemometric method, independent component analysis (ICA), which determined the concentration profiles and the spectra of the reactant, intermediates, and product .
- Results: The geometric configurations of the intermediates were fully optimized and the vibrational frequencies computed at the density functional theory (DFT) B3LYP/6-31G level of theory . The computational results by the ICA method are in good agreement with those by the quantum chemical calculation method .
2. Medicinal Chemistry
- Application Summary: Amino-pyrazoles, including 4-amino-3,5-dimethyl pyrazole, have been studied for their potential therapeutic applications .
- Methods of Application: The study involved the design, synthesis, and biological evaluation of different classes of pyrazoles .
- Results: Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
3. Anti-Tubercular Potential
- Application Summary: Compounds similar to the one you mentioned have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis strain .
- Methods of Application: The study involved the synthesis of 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole .
- Results: Compounds showed potent anti-tubercular activity as compared to others .
4. Catalytic Activity in Oxidation Reactions
- Application Summary: Pyrazole-based ligands, including (3,5-dimethyl-1H pyrazol-1-yl)methanol, have been synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .
- Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . The catalytic activity was tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
- Results: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained . The copper (II)-based complexes showed better reactions rates than those based on other metals .
5. Anti-Tubercular Activity
- Application Summary: Compounds similar to the one you mentioned have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strain .
- Methods of Application: The study involved the synthesis of N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide .
- Results: The compounds showed potent anti-tubercular activity as compared to others .
6. Catalytic Activity in Hydrolysis Reactions
- Application Summary: Pyrazole-based ligands, including (3,5-dimethyl-1H pyrazol-1-yl)methanol, have been synthesized and evaluated for their catalytic properties in hydrolysis reactions .
- Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . The catalytic activity was tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
- Results: The ligand complexes have been used in various applications: a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .
Safety And Hazards
properties
IUPAC Name |
4-amino-3-[(3,5-dimethylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6S/c1-5-3-6(2)13(12-5)4-7-10-11-8(15)14(7)9/h3H,4,9H2,1-2H3,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMQVUJGFWDGNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NNC(=S)N2N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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